1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine

Nucleoside analog stereochemistry Substrate specificity Antimetabolite design

1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine is a synthetic pyrimidine nucleoside analog in which the 2′-hydroxyl group of the arabinofuranosyl sugar is replaced by chlorine. It is structurally classified as a cytarabine (ara-C) analog and is listed under the NCI Metathesaurus as a nucleic acid, nucleoside, or nucleotide.

Molecular Formula C9H12ClN3O4
Molecular Weight 261.66 g/mol
CAS No. 58461-30-6
Cat. No. B12721153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine
CAS58461-30-6
Molecular FormulaC9H12ClN3O4
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl
InChIInChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1
InChIKeyLOZPBORRQPATRO-PXBUCIJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine (CAS 58461-30-6) – Key Compound Profile for Antimetabolite & Antiviral Research Procurement


1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine is a synthetic pyrimidine nucleoside analog in which the 2′-hydroxyl group of the arabinofuranosyl sugar is replaced by chlorine. It is structurally classified as a cytarabine (ara-C) analog [1] and is listed under the NCI Metathesaurus as a nucleic acid, nucleoside, or nucleotide [2]. The compound has been described as an inhibitor of DNA synthesis and of viral DNA replication, exhibiting anticancer activity in vitro and in vivo . Its molecular formula is C9H12ClN3O4, and its molecular weight is 261.66 g/mol .

Why 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine Cannot Be Substituted by Generic Cytarabine or Other In-Class Nucleoside Analogs


Although 1-(2-chloro-2-deoxy-D-arabinofuranosyl)cytosine is structurally related to cytarabine (ara-C), the presence of a chlorine atom at the 2′-position of the arabinofuranosyl ring creates a distinct electronic and steric environment that fundamentally alters its metabolic handling and biological selectivity [1]. Simple substitution with unmodified cytarabine or the ribo-configured 2′-chloro-2′-deoxycytidine (CAS 10212-19-8) is not equivalent, because the arabino configuration and the 2′-chloro substituent jointly dictate substrate recognition by deoxycytidine kinase, deamination susceptibility, and DNA polymerase incorporation kinetics. Procurement decisions that ignore these stereoelectronic differences risk obtaining a compound with divergent phosphorylation efficiency, intracellular retention, and target inhibition profiles .

Quantitative Differentiation Evidence for 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine (CAS 58461-30-6) – Comparator-Anchored Selection Data


Stereochemical Identity: Arabino Configuration Distinguishes It from 2′-Chloro-2′-deoxycytidine (Ribo Isomer)

The target compound possesses the β-D-arabinofuranosyl configuration (2′-OH trans to the nucleobase), whereas 2′-chloro-2′-deoxycytidine (CAS 10212-19-8) adopts the 2′-deoxy-β-D-ribofuranosyl configuration. This stereochemical difference is critical because deoxycytidine kinase (dCK), the rate-limiting activating enzyme, discriminates between arabino and ribo substrates. Cytarabine (β-D-arabinofuranosylcytosine) is a known dCK substrate with a Km of approximately 20–50 μM in human leukemic cells, whereas 2′-deoxycytidine exhibits a Km of 1–10 μM [1]. The 2′-chloro arabino analog is therefore expected to follow the arabino-type phosphorylation kinetics rather than the ribo-type kinetics, making the two isomers non-interchangeable for enzyme activation studies or prodrug design [2].

Nucleoside analog stereochemistry Substrate specificity Antimetabolite design

Synthetic Accessibility: Validated One-Step Glycosylation Route to the β-Anomer

The 1975 Ritzmann et al. synthesis achieves the β-anomer of 1-(2-chloro-2-deoxy-D-arabinofuranosyl)cytosine in one step via direct condensation of 3,5-di-O-acetyl-2-chloro-2-deoxy-α-D-arabinofuranosyl bromide with trimethylsilylated N4-acetylcytosine, without requiring a catalyst [1]. This contrasts with multi-step routes required for the 2′-fluoro analog (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine), which typically involve DAST fluorination and protecting-group manipulations over 6–8 steps [2]. The method yields crystalline product suitable for further derivatization.

Nucleoside synthesis Glycosylation Process chemistry

Reported Anticancer Activity: In Vitro and In Vivo Efficacy Claims

Supplier documentation states that 1-(2-chloro-2-deoxy-D-arabinofuranosyl)cytosine has demonstrated anticancer activity both in vitro and in vivo . Although quantitative IC50 values against specific cell lines are not publicly indexed for this exact compound, the structural rationale is that the 2′-chloro substituent imparts increased lipophilicity compared to cytarabine (calculated logP ~ -0.8 for target vs. -1.5 for cytarabine ), potentially enhancing membrane permeability and cellular uptake.

Anticancer nucleoside DNA synthesis inhibition In vivo antitumor

Antiviral Activity Spectrum Includes Hepatitis B Virus and HIV-1

The compound has been reported to be active against RNA viruses, specifically hepatitis B virus (HBV) and human immunodeficiency virus type 1 (HIV-1) . In contrast, cytarabine is primarily used as an antileukemic agent and has limited reported activity against HBV or HIV. This expanded antiviral spectrum, if confirmed, would represent a meaningful point of differentiation for virology research applications.

Antiviral nucleoside HBV inhibitor HIV-1 inhibitor

Recommended Application Scenarios for 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine (CAS 58461-30-6) Derived from Differentiation Evidence


Synthesis of 2′-Substituted Arabinofuranosyl Nucleoside Libraries via Halide Displacement

The 2′-chloro substituent serves as a versatile leaving group for nucleophilic displacement, enabling the synthesis of 2′-fluoro, 2′-azido, or 2′-amino arabinofuranosylcytosine analogs. The validated one-step glycosylation method [1] provides efficient access to the β-anomer, which can then be diversified. This application is directly supported by the synthetic step-count advantage over the 2′-fluoro analog (1 step vs. ≥6 steps) [2].

Comparative Substrate Profiling for Deoxycytidine Kinase (dCK) and Nucleoside Transporters

Because the arabino configuration and 2′-chlorine substitution jointly influence enzyme recognition, this compound can be used alongside cytarabine and 2′-deoxycytidine in dCK kinetic assays to map structure-activity relationships for nucleoside analog activation. The stereochemical distinction from the ribo isomer (CAS 10212-19-8) is critical for such studies [3].

Antiviral Screening in HBV and HIV-1 Replication Models

The supplier-reported activity against HBV and HIV-1 positions this compound as a candidate for antiviral screening cascades. Researchers investigating nucleoside analogs with dual antimetabolite and antiviral properties may use it as a probe to explore structure-dependent viral polymerase inhibition, particularly where cytarabine lacks efficacy .

Physicochemical Probe for Lipophilicity-Driven Cellular Uptake Studies

The calculated logP difference of approximately +0.7 log units relative to cytarabine suggests that this 2′-chloro analog may exhibit enhanced passive membrane permeability. It can serve as a tool to dissect the contribution of sugar 2′-substitution to intracellular accumulation, independent of nucleoside transporter affinity .

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